Chlorodimethylphenylsilane

Peptide Synthesis Protecting Group Chemistry Acid Sensitivity

Choose Chlorodimethylphenylsilane (PhMe₂SiCl) when your synthesis demands quantifiably differentiated silyl protection. Unlike TMSCl, the DMPS group offers 5-fold greater resistance to 0.5% TFA, enabling orthogonal deprotection in Bpoc/t-Bu peptide strategies. The phenyl chromophore (λ~266 nm) allows direct HPLC-UV monitoring of non-chromophoric analytes—eliminating secondary tagging. Essential for stereocontrolled allenylsilane synthesis via ortho-ester Claisen rearrangement, where all-aliphatic silyl chlorides fail. For thermally stable hydrophobic coatings, DMPS-modified MCM-41 maintains integrity to ~170°C. Source compound-specific quality to prevent failed deprotection sequences and undetectable intermediates.

Molecular Formula C8H11ClSi
Molecular Weight 170.71 g/mol
CAS No. 768-33-2
Cat. No. B1200534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimethylphenylsilane
CAS768-33-2
SynonymsCDMPS
chlorodimethylphenylsilane
phenyldimethylchlorosilane
Molecular FormulaC8H11ClSi
Molecular Weight170.71 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CC=C1)Cl
InChIInChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyKWYZNESIGBQHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodimethylphenylsilane (768-33-2): Sourcing and Technical Baseline for This Organosilicon Reagent


Chlorodimethylphenylsilane (PhMe₂SiCl, CAS 768-33-2) is a monofunctional organosilicon compound characterized by a reactive silicon-chlorine bond and a phenyl substituent, which confers unique electronic and steric properties relative to simpler trialkylchlorosilanes . This liquid reagent, with a molecular weight of 170.71 g/mol and a boiling point of 192–193 °C, serves as a versatile silylating agent and precursor for introducing the dimethylphenylsilyl (DMPS) moiety into organic molecules [1]. Its primary utility lies in the synthesis of enantioenriched allenylsilanes via ortho-ester Claisen rearrangement, as well as in the preparation of silyl ethers, silyl enol ethers, and organolithium reagents where the phenyl group offers distinct synthetic advantages over all-aliphatic silyl groups [2].

Chlorodimethylphenylsilane (768-33-2): Why Chlorotrimethylsilane and Other Analogs Are Not Drop-In Replacements


The phenyl substituent in chlorodimethylphenylsilane fundamentally alters the reagent's electronic structure and steric profile compared to chlorotrimethylsilane (Me₃SiCl), chlorodimethylvinylsilane, and other trialkylchlorosilanes [1]. This difference is not cosmetic; the aromatic ring participates in π-σ* orbital interactions that lower electron attachment energies and modulate the reactivity of the Si–Cl bond in solution-phase reductive coupling and silylation reactions [2]. Consequently, the dimethylphenylsilyl (DMPS) protecting group exhibits markedly different acid-lability, stability, and deprotection kinetics than trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups [3]. Furthermore, the phenyl group confers UV chromophoric properties absent in fully aliphatic silyl chlorides, enabling detection and monitoring applications that are simply impossible with TMSCl [1][4]. Generic substitution without accounting for these quantifiable differences in reactivity, stability, and detectability risks synthetic failure, compromised product purity, or the inability to track reaction progress—making compound-specific sourcing a critical procurement decision.

Chlorodimethylphenylsilane (768-33-2): Quantified Differentiation Evidence Against Closest Analogs


Acidolytic Stability of Dimethylphenylsilylethyl (DMPSE) Protecting Group vs. Trimethylsilylethyl (TMSE) and tert-Butyl Ethers

In peptide synthesis applications using the Bpoc/t-Bu strategy, the dimethylphenylsilylethyl (DMPSE) group—derived from chlorodimethylphenylsilane—demonstrates substantially enhanced acid resistance compared to its trimethylsilylethyl (TMSE) counterpart and tert-butyl ethers. Under identical acidolytic conditions with 0.5% trifluoroacetic acid (TFA), the DMPSE group is approximately five times more stable than the TMSE analog, which itself is 3–4 times more stable than the tert-butyl ether group [1]. This graded stability profile provides a quantifiable basis for selecting the appropriate silyl protecting group based on the acid sensitivity of the target molecule.

Peptide Synthesis Protecting Group Chemistry Acid Sensitivity

Solution-Phase Reductive Coupling Reactivity Enhancement vs. Chlorotrimethylsilane

Comparative experiments on reductive coupling in tetrahydrofuran (THF) under identical conditions reveal a significant enhancement in reactivity when the aromatic phenyl group is present on the silane. Specifically, chlorodimethylphenylsilane (PhMe₂SiCl) exhibits markedly higher reactivity than chlorotrimethylsilane (Me₃SiCl) and benzyldimethylchlorosilane (BzMe₂SiCl) [1]. While gas-phase dissociative electron attachment (DEA) studies show no noticeable enhancement in chloride ion yield, solution-phase behavior diverges substantially, attributed to differences in vertical electron attachment energies and the equilibrium between solvated electrons and the radical anion [1]. Additionally, relative reactivity studies in chlorotrimethylsilane-mediated cuprate additions to enones support rate-limiting silylation as a key mechanistic step, with PhMe₂SiCl demonstrating distinct kinetic behavior from Me₃SiCl [2].

Electron Transfer Reductive Coupling Silylation Kinetics

Thermal Stability of Silylated Mesoporous MCM-41 Materials vs. Polymeric Resins

Surface modification of MCM-41 mesoporous silica with chlorodimethylphenylsilane yields organic-inorganic composite materials with thermal stability up to approximately 170 °C, which exceeds the stability of corresponding polymeric resins [1]. The degree of silylation achieves coverage of only 24–36% of surface silanol groups, and the final material properties—including hydrophobicity, pore size distribution, and pore volume—depend strongly on the nature of the silylation agent and the modifier-to-silanol ratio [1]. This class-level evidence establishes chlorodimethylphenylsilane as a competent silylating agent for producing thermally robust functionalized silica materials.

Mesoporous Materials Surface Functionalization Thermal Stability

UV Chromophoric Detectability of Dimethylphenylsilyl (DMPS) Derivatives vs. Non-Aromatic Silyl Groups

The dimethylphenylsilyl (DMPS) group, introduced via chlorodimethylphenylsilane, confers UV-absorbing properties that are entirely absent in trimethylsilyl (TMS) and other fully aliphatic silyl derivatives. This chromophoric functionality enables chromatographic analysis with UV detection for DMPS-derivatized monosaccharides and other alcohols [1]. Furthermore, the DMPS chromophore absorbs 266 nm light and can function as an intramolecular 'antenna' for photolytic reduction reactions, as demonstrated in the photochemistry of 3α-dimethylphenylsilyloxy-5α-androstane-11,17-dione [1].

Analytical Chemistry Derivatization UV Detection

Facile Protodesilylation of Dimethylphenylsilyl Group Enables Masked Hydroxy Group Strategy

A key synthetic advantage of the dimethylphenylsilyl group over trialkylsilyl groups is the ease with which the phenyl substituent can be removed by protodesilylation [1]. This reactivity enables the DMPS group to function as a masked hydroxy group, with the silyl moiety ultimately convertible to an alcohol via Kumada-Fleming-Tamao oxidation [1]. Allylic dimethylphenylsilanes are reported to be preferred substrates for conversion to the corresponding allylic alcohols, forming the basis for using β-silylethyl vinyl ketones as β-hydroxyethyl vinyl ketone synthons in Robinson annulation sequences [1].

Protodesilylation Masked Functionality Kumada-Fleming-Tamao Oxidation

Chlorodimethylphenylsilane (768-33-2): Priority Application Scenarios Where Differentiation Matters


Solid-Phase Peptide Synthesis Requiring Orthogonal Acid-Labile Protecting Groups

When peptide synthetic strategies demand graded acid sensitivity among orthogonal protecting groups, chlorodimethylphenylsilane-derived DMPSE ethers offer a quantifiable stability advantage. With five-fold greater resistance to 0.5% TFA compared to TMSE groups, DMPSE protection permits selective deprotection sequences where TMS-based groups would prematurely cleave [1]. This is particularly valuable in Bpoc/t-Bu strategies for tyrosine side-chain protection, where the DMPSE group remains intact during acidolysis steps that remove Bpoc groups while partially cleaving tert-butyl ethers.

Analytical Derivatization of Alcohols and Carbohydrates for UV-HPLC Detection

For analytical workflows requiring UV detection of non-chromophoric analytes such as monosaccharides and aliphatic alcohols, derivatization with chlorodimethylphenylsilane introduces the DMPS chromophore (λ_abs ~266 nm), enabling sensitive HPLC-UV monitoring that is impossible with TMSCl-derived derivatives [1]. This built-in detectability eliminates the need for additional tagging steps and simplifies method development for quality control and impurity profiling applications.

Synthesis of Enantioenriched Allenylsilanes via Ortho-Ester Claisen Rearrangement

Chlorodimethylphenylsilane is a demonstrated reagent for the synthesis of enantioenriched allenylsilanes through ortho-ester Claisen rearrangement of chiral silylpropargylic alcohols [1]. This specific transformation leverages the steric and electronic properties of the dimethylphenylsilyl group to achieve stereochemical control not readily attainable with smaller or less hindered silyl chlorides, making compound-specific sourcing essential for reproducible asymmetric synthesis.

Functionalization of Mesoporous Silica for Elevated-Temperature Catalysis or Separation

In materials science applications requiring thermally stable hydrophobic coatings on mesoporous supports, chlorodimethylphenylsilane-modified MCM-41 materials maintain structural integrity up to ~170 °C—exceeding the thermal tolerance of analogous polymeric resin-based materials [1]. This thermal stability window supports applications in high-temperature catalysis, adsorption, or chromatographic separations where less stable silylating agents would lead to premature degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorodimethylphenylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.